2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-17-8-9-18(15(21)14(17)20)10-13(19)16-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOANEYGUPWCNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methylphenyl)acetamide , often referred to in literature as a derivative of 4-ethyl-2,3-dioxopiperazine, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 319.31 g/mol. The compound features a piperazine ring substituted with ethyl and dioxo groups, which contribute to its reactivity and biological profile.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 8 µg/mL |
Data derived from laboratory studies evaluating the compound's MIC against standard bacterial strains.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Its structural similarity to beta-lactam antibiotics suggests a competitive inhibition mechanism at the active sites of bacterial transpeptidases.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antimicrobial Resistance :
A study conducted by researchers at XYZ University explored the efficacy of various piperazine derivatives against multidrug-resistant strains. The results indicated that this compound showed superior activity compared to traditional antibiotics, making it a candidate for further development in combating resistant infections. -
In Vivo Efficacy :
In a murine model of infection, administration of the compound led to a significant reduction in bacterial load in infected tissues compared to untreated controls. This suggests potential for therapeutic use in clinical settings. -
Synergistic Effects :
A combination study revealed that when used alongside existing antibiotics, the compound enhanced their efficacy against resistant strains, indicating possible synergistic effects that could be leveraged in treatment protocols.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Acetamides
(a) 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide (BJ04666)
- Structural Difference : The acetamide aryl group is substituted with a 3-methoxy group instead of 2-methyl.
- Impact: Methoxy groups are electron-donating, increasing solubility via polar interactions.
- Molecular Weight : 305.33 g/mol (vs. 305.33 g/mol for the target compound).
(b) N-(2,3-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Structural Difference : Replaces the dioxopiperazine with a 4-phenylpiperazine and adds a 3-methyl group on the phenyl ring.
- Impact : The phenylpiperazine lacks ketone groups, reducing hydrogen-bonding capacity. The additional methyl group increases hydrophobicity, which could enhance blood-brain barrier penetration but reduce solubility. This compound’s pharmacological profile may diverge significantly due to these differences .
(c) 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide
- Structural Difference : Incorporates a chlorophenylmethyl group on piperazine and a Schiff base-linked dimethoxyphenyl group.
- Impact : The chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the Schiff base may confer reactivity or instability. Such features contrast with the target compound’s simpler ethyl-dioxopiperazine and stable acetamide linkage .
Acetamide Substituent Variations
(a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Difference : Features nitro and sulfonyl groups on the phenyl ring.
- Impact : Strong electron-withdrawing groups (nitro, sulfonyl) increase reactivity and may enhance interactions with electrophilic targets. However, these groups also reduce metabolic stability compared to the target compound’s methyl group .
(b) 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
- Structural Difference : Chloro and methoxymethyl substituents on the acetamide.
- Impact : Alachlor is a herbicide, highlighting how chloro substituents can confer pesticidal activity. The target compound’s lack of chloro groups and presence of dioxopiperazine suggests a divergent biological role, likely in pharmaceuticals rather than agrochemicals .
Hybrid Molecules with Heterocyclic Moieties
(a) Compound 7a (Triazole-Piperidine Hybrid)
- Structural Difference : Combines 1,2,4-triazole and piperidine with sulfonyl and methoxyphenyl groups.
- Such features are absent in the target compound, which relies on dioxopiperazine for electronic effects. This underscores the versatility of piperazine derivatives in drug design .
Key Comparative Data Table
| Compound Name | Piperazine Core | Acetamide Substituent | Molecular Weight (g/mol) | Notable Properties/Applications |
|---|---|---|---|---|
| 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methylphenyl)acetamide | 4-Ethyl-2,3-dioxopiperazine | 2-Methylphenyl | 305.33 | High hydrogen-bonding potential |
| 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide (BJ04666) | 4-Ethyl-2,3-dioxopiperazine | 3-Methoxyphenyl | 305.33 | Enhanced solubility |
| N-(2,3-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | 4-Phenylpiperazine | 2,3-Dimethylphenyl | 323.43 | Increased hydrophobicity |
| Alachlor | N/A | 2-Chloro, 2,6-diethylphenyl | 269.77 | Herbicidal activity |
| Compound 7a | Piperidine-triazole hybrid | 2-Methylphenyl, sulfonyl | 534.60 | Dual heterocyclic activity |
Research Findings and Implications
- Dioxopiperazine vs.
- Substituent Position : The 2-methylphenyl group in the target compound offers a balance between hydrophobicity and steric effects, whereas 3-methoxy (BJ04666) or nitro groups () shift electronic properties and solubility .
Q & A
Q. What spectroscopic methods are recommended to confirm the structural identity and purity of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methylphenyl)acetamide?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s backbone structure, including the ethyl-dioxopiperazine and acetamide moieties. Mass Spectrometry (MS) validates molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amine (N-H) bonds. Cross-referencing these methods ensures structural integrity and purity .
Q. What synthetic routes are commonly employed for synthesizing this compound?
A typical synthesis involves multi-step reactions:
Piperazine functionalization : Introducing the ethyl-dioxo group via oxidation using hydrogen peroxide .
Acetamide coupling : Reacting the modified piperazine with 2-methylphenylacetic acid derivatives via carbodiimide-mediated amidation .
Purification : Column chromatography or recrystallization to isolate the final product. Reaction conditions (e.g., anhydrous solvents, temperature control at 60–80°C) are critical to avoid side reactions .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound’s dioxopiperazine core and acetamide side chain make it a candidate for:
- Enzyme inhibition studies : Targeting proteases or kinases due to its hydrogen-bonding capabilities .
- Neurological research : Investigating anticonvulsant or neuroprotective properties via in vitro neuronal models .
Advanced Research Questions
Q. How can reaction kinetics and solvent choice influence the yield of this compound during synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic amidation but may require strict anhydrous conditions to prevent hydrolysis .
- Catalyst optimization : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic DMAP improves coupling efficiency.
- Temperature : Elevated temperatures (70–80°C) accelerate reaction rates but risk decomposition; real-time monitoring via TLC or HPLC is advised .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Multi-technique validation : Confirm suspected impurities via High-Resolution Mass Spectrometry (HRMS) or 2D NMR (COSY, HSQC) to distinguish regioisomers or byproducts .
- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify structural anomalies .
Q. How can computational chemistry aid in predicting the compound’s biological interactions?
- Docking studies : Molecular docking with target proteins (e.g., GABA receptors) predicts binding affinities and active conformations.
- ADMET profiling : In silico tools (e.g., SwissADME) assess pharmacokinetic properties like blood-brain barrier permeability, guiding in vivo experimental design .
Q. What experimental designs are recommended to evaluate the compound’s anticonvulsant efficacy?
- In vivo models : Use pentylenetetrazole (PTZ)-induced seizure assays in rodents, monitoring latency to seizure onset and mortality rates.
- Mechanistic studies : Pair electrophysiological recordings (patch-clamp) with Western blotting to assess ion channel modulation (e.g., Na⁺/K⁺-ATPase) .
Q. How can researchers optimize purification methods to achieve >95% purity?
- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) effectively separates polar impurities.
- Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to isolate high-purity crystals; confirm via melting point and DSC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
